4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine
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Overview
Description
4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is a synthetic organic compound that features a piperidine ring substituted with an ethylsulfonyl group and linked to a dimethylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an aldehyde or ketone, the piperidine ring can be formed via reductive amination.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through sulfonylation reactions. This involves reacting the piperidine derivative with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment to the Pyrimidine Moiety: The final step involves linking the piperidine derivative to the dimethylpyrimidine moiety. This can be achieved through nucleophilic substitution reactions, where the piperidine derivative reacts with a halogenated pyrimidine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized at the piperidine ring or the ethylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the ethylsulfonyl group, potentially leading to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine would depend on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfonyl group may enhance the compound’s binding affinity or selectivity for its target, while the pyrimidine moiety may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-((1-(Methylsulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine
- 4-((1-(Propylsulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine
- 4-((1-(Butylsulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine
Uniqueness
4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is unique due to the specific combination of the ethylsulfonyl group and the dimethylpyrimidine moiety. This combination may confer distinct chemical and biological properties, such as enhanced solubility, stability, or biological activity, compared to similar compounds with different sulfonyl groups.
Properties
IUPAC Name |
4-(1-ethylsulfonylpiperidin-4-yl)oxy-2,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-4-20(17,18)16-7-5-12(6-8-16)19-13-9-10(2)14-11(3)15-13/h9,12H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKNMWWQKYWUCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)OC2=NC(=NC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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